molecular formula C6H5N5O B13098551 [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide CAS No. 76196-12-8

[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide

Cat. No.: B13098551
CAS No.: 76196-12-8
M. Wt: 163.14 g/mol
InChI Key: VOVWBOAVCLMBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the broader class of triazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its therapeutic effects. The compound’s ability to bind to these targets is often mediated by its unique structural features, which allow for high-affinity interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide apart from similar compounds is its specific substitution pattern and the presence of the carboxamide group. These structural features contribute to its unique biological activities and make it a valuable compound for drug discovery and development .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O/c7-5(12)6-10-9-4-2-1-3-8-11(4)6/h1-3H,(H2,7,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVWBOAVCLMBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504202
Record name [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76196-12-8
Record name [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.